molecular formula C8H11N3O B1445681 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide CAS No. 185797-36-8

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide

Cat. No.: B1445681
CAS No.: 185797-36-8
M. Wt: 165.19 g/mol
InChI Key: VSXNZKCCQSDVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h3,5-6H,1-2,4H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXNZKCCQSDVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Assessing the Metabolic Stability of Tetrahydroimidazo[1,2-a]pyridine-8-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The metabolic stability of any new chemical entity (NCE) built on this scaffold, such as a tetrahydroimidazo[1,2-a]pyridine-8-carboxamide derivative, is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[4] This guide provides an in-depth framework for the systematic evaluation of the metabolic stability of this compound class. We will delve into the causal rationale behind experimental design, present detailed, field-proven protocols for in vitro assessment, and outline the bioanalytical methodologies required for robust quantification.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the body's process of chemically modifying xenobiotics, is a primary driver of drug clearance.[5] Therefore, an early and accurate assessment of a compound's metabolic stability—its susceptibility to biotransformation—is essential.[6][7]

This assessment allows researchers to:

  • Predict in vivo Pharmacokinetic Parameters: In vitro data on metabolic stability, specifically the intrinsic clearance (CLint), can be used to forecast critical in vivo parameters like hepatic clearance, bioavailability, and half-life.[6][8][9]

  • Guide Structural Optimization: Unstable compounds can be chemically modified to block metabolic "hot spots," thereby enhancing their systemic exposure and duration of action.

  • Reduce Late-Stage Attrition: Identifying compounds with poor metabolic profiles early in the discovery process saves invaluable time and resources by preventing the advancement of unsuitable candidates.[4]

The imidazo[1,2-a]pyridine core is of particular interest due to its presence in a wide array of pharmacologically active agents.[1][3] The addition of an 8-carboxamide moiety introduces a potential site for hydrolysis while also influencing the electronic properties of the entire heterocyclic system, making a dedicated metabolic stability assessment indispensable.[10][11]

The Target Molecule: Structural Considerations

The core structure of tetrahydroimidazo[1,2-a]pyridine-8-carboxamide contains several features that warrant consideration from a drug metabolism perspective:

  • Nitrogen-Containing Heterocycle: The imidazo[1,2-a]pyridine ring system is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I drug metabolism.[5][12][13] Aromatic hydroxylation on the pyridine or imidazole ring is a common metabolic pathway.[12] The nitrogen atoms themselves can influence binding to the heme iron of CYP enzymes.[13][14]

  • Carboxamide Group: The amide bond is potentially liable to hydrolysis by amidase enzymes, which would cleave the molecule.

  • Tetrahydro- Feature: The saturated portion of the pyridine ring introduces aliphatic carbons that are potential sites for hydroxylation.

Understanding these structural motifs allows for a more targeted approach to designing stability assays and anticipating potential metabolites.

In Vitro Metabolic Stability Assessment: Protocols and Rationale

The cornerstone of early metabolic stability testing lies in in vitro assays that utilize liver-derived subcellular fractions or intact cells. The liver is the body's primary site of drug metabolism.[9] We will detail two fundamental, high-throughput assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a cost-effective first-line screen primarily for evaluating Phase I (oxidative) metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[9]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the most important Phase I enzymes (CYPs) in a simple, easy-to-use format.[9]

  • Why an NADPH-Regenerating System? CYP enzymes require NADPH as a cofactor to provide the reducing equivalents necessary for their catalytic cycle. Since NADPH is consumed, a regenerating system (e.g., using glucose-6-phosphate and G6P dehydrogenase) ensures the cofactor is not depleted during the incubation, allowing the reaction to proceed linearly.

  • Why Include Control Compounds? High-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) controls validate that the enzymatic system is active and that the assay can distinguish between stable and unstable compounds.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Compound with Microsomes at 37°C A->D B Prepare Microsome Suspension (e.g., 20 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH System C->E D->E F Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile with Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J J I->J Calculate % Remaining, t1/2, and CLint

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Compound Preparation: Prepare a 1 µM working solution of tetrahydroimidazo[1,2-a]pyridine-8-carboxamide in incubation buffer from a 10 mM DMSO stock.

  • Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Reaction Setup: In a 96-well plate, add 90 µL of the microsome suspension to wells.

  • Pre-incubation: Add 5 µL of the compound working solution to the wells. Pre-incubate the plate for 10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Initiation: Initiate the metabolic reaction by adding 5 µL of a pre-warmed NADPH-regenerating system solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the respective wells. The "0 min" sample is quenched immediately after adding the compound and before adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as functional transporters.[9] This provides a more comprehensive picture of a compound's metabolic fate.

Causality Behind Experimental Choices:

  • Why Hepatocytes? They contain both microsomal (Phase I) and cytosolic (Phase II) enzymes in their natural cellular environment, allowing for the assessment of the complete metabolic pathway, including conjugation reactions.[8][9]

  • Why Cryopreserved Cells? They offer convenience and consistency, allowing for experiments to be run on demand with cells from a large, characterized pool, reducing inter-experimental variability.

  • Why Suspension Format? Incubating hepatocytes in suspension is a common format for short-term stability assays, providing good exposure of the compound to the cells.

  • Hepatocyte Revival: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and gently centrifuge to pellet the cells. Resuspend in fresh medium.

  • Cell Viability and Counting: Determine cell viability (e.g., via Trypan Blue exclusion) and adjust the cell density to 1 million viable cells/mL.

  • Compound Preparation: Prepare a 1 µM working solution of the test compound in the incubation medium.

  • Incubation: In a 96-well plate, add 95 µL of the hepatocyte suspension to each well. Add 5 µL of the compound working solution.

  • Time-Point Sampling: Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis: Follow steps 7 and 8 from the microsomal stability protocol.

Data Analysis and Presentation

The primary output of these assays is the disappearance of the parent compound over time. This data is used to calculate key stability parameters.

  • Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural log of the percent remaining versus time plot.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is expressed in µL/min/mg microsomal protein or µL/min/million cells.

    • CLint (microsomes) = (0.693 / t½) * (mL incubation / mg protein)

    • CLint (hepatocytes) = (0.693 / t½) * (mL incubation / million cells)

Table 1: Hypothetical Metabolic Stability Data for Tetrahydroimidazo[1,2-a]pyridine-8-carboxamide (Compound X)

Assay SystemCompoundt½ (min)CLint (µL/min/mg protein)CLint (µL/min/10^6 cells)Stability Classification
Human Liver Microsomes Compound X4530.8N/AModerately Stable
Verapamil (Control)8173.3N/ALow Stability
Warfarin (Control)>120<5.8N/AHigh Stability
Human Hepatocytes Compound X35N/A19.8Moderately Stable
Verapamil (Control)12N/A57.8Low Stability
Warfarin (Control)>180N/A<3.9High Stability

Bioanalytical Quantification via LC-MS/MS

Accurate quantification of the test compound at each time point is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its exceptional sensitivity, selectivity, and speed.[15][16][17][18]

Key Steps in the Bioanalytical Workflow:

  • Sample Preparation: The goal is to remove proteins and other matrix components that interfere with analysis. Protein precipitation with acetonitrile is a fast and effective method for in vitro samples.[19]

  • Chromatographic Separation: A reversed-phase HPLC or UHPLC column (e.g., a C18 column) separates the parent compound from potential metabolites and matrix components before they enter the mass spectrometer.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity.[16][18] In MRM, a specific precursor ion (matching the molecular weight of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor -> product ion transition is highly specific to the analyte, minimizing interference.

Predicting Metabolic Pathways

While stability assays quantify the rate of metabolism, understanding the route of metabolism is equally important for identifying potentially active or toxic metabolites.

Based on the structure of tetrahydroimidazo[1,2-a]pyridine-8-carboxamide and known metabolic reactions for nitrogen heterocycles, the following pathways are plausible:[12][14]

  • Phase I (CYP-mediated):

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the pyridine or imidazole portion of the ring system.

    • Aliphatic Hydroxylation: Oxidation of the saturated tetrahydro- portion of the ring.

    • N-Oxidation: Oxidation of one of the ring nitrogens.

  • Phase I (Non-CYP-mediated):

    • Amide Hydrolysis: Cleavage of the carboxamide bond to form the corresponding carboxylic acid and amine.

  • Phase II (Conjugation):

    • Glucuronidation: If a hydroxyl group is formed during Phase I, it can be conjugated with glucuronic acid by UGT enzymes to form a highly water-soluble metabolite for excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Tetrahydroimidazo[1,2-a]pyridine-8-carboxamide M1 Aromatic Hydroxylation (CYP450) Parent->M1 Oxidation M2 Aliphatic Hydroxylation (CYP450) Parent->M2 Oxidation M3 Amide Hydrolysis (Amidase) Parent->M3 Hydrolysis M4 Glucuronide Conjugate M1->M4 Conjugation (UGT) M2->M4 Conjugation (UGT)

Caption: Plausible metabolic pathways for the target compound.

Conclusion and Forward Look

This guide outlines a robust, logical, and technically sound approach to evaluating the metabolic stability of tetrahydroimidazo[1,2-a]pyridine-8-carboxamide. By employing a combination of liver microsomal and hepatocyte assays, researchers can generate critical in vitro data on the compound's half-life and intrinsic clearance. This information, underpinned by sensitive and specific LC-MS/MS bioanalysis, provides a reliable forecast of in vivo pharmacokinetic behavior and guides the next steps in the drug discovery cascade. The subsequent identification of major metabolites will further refine the understanding of the compound's disposition and is a crucial step toward selecting a safe and efficacious drug candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan.
  • Meyer, M. R., & Maurer, H. H. (2018). Bioanalytical Methods for New Psychoactive Substances. PubMed.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Sleno, L. (2012).
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Madej, K., & Jelinska, A. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • Technology Networks. (2020).
  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Karlonas, N. (2023). Bioanalytical method for the determination of psychoactive substances in biological specimens.
  • Wikipedia. (n.d.). Metabolism.
  • Davydov, D. R. (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • Keglevich, G., et al. (2019).
  • Devi, N., et al. (2016).
  • ResearchGate. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • PharmaTutor. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review.
  • Le-Guevel, R., et al. (2011). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed.
  • Tantry, S. J., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.

Sources

Discovery of Novel JAK Inhibitors Containing Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the discovery, synthesis, and optimization of JAK inhibitors utilizing the imidazo[1,2-a]pyridine scaffold. It is structured to provide actionable medicinal chemistry insights, rigorous protocols, and data-driven logic.

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in kinase drug discovery due to its planar, bicyclic architecture which mimics the adenine ring of ATP. In the context of Janus Kinase (JAK) inhibition, this scaffold offers a distinct advantage over traditional pyrrolopyrimidines (e.g., Tofacitinib) or triazolopyridines (e.g., Filgotinib) by providing unique vectors for substitution at the C3, C6, and C8 positions. These vectors allow medicinal chemists to access the solvent-exposed front and the hydrophobic back-pocket of the ATP-binding site, facilitating the design of isoform-selective inhibitors (e.g., JAK1 vs. JAK2).

Scientific Rationale & Binding Mode

Scaffold Hopping Logic

The transition to an imidazo[1,2-a]pyridine core often arises from a scaffold hopping strategy aimed at improving physicochemical properties (solubility, metabolic stability) or bypassing intellectual property (IP) constraints of established chemotypes like benzimidazoles.

  • Hinge Binding: The nitrogen at position 1 (N1) typically serves as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Glu957 in JAK1).

  • Gatekeeper Interaction: Substituents at the C3 position are critical for interacting with the gatekeeper residue (Methionine in JAK1/2), determining selectivity.

Mechanism of Action (JAK-STAT Pathway)

Inhibition of the JAK kinase domain prevents the phosphorylation of STAT proteins, thereby blocking cytokine signaling cascades involved in rheumatoid arthritis and myelofibrosis.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[1][2] The imidazo[1,2-a]pyridine inhibitor acts as an ATP-competitive antagonist at the JAK kinase domain.

Chemical Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Route

The most robust method for constructing highly substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot reaction is superior to traditional condensation (2-aminopyridine +


-haloketone) because it allows convergent introduction of diversity elements at the critical C3 position.
Synthetic Scheme

Reagents:

  • Amine Component: 2-Aminopyridine (provides the core N1/N4).

  • Aldehyde Component: Aryl/Alkyl aldehyde (Substituent at C2).

  • Isocyanide Component: Alkyl/Aryl isocyanide (Substituent at C3 - Hinge/Solvent interaction).

  • Catalyst: Scandium triflate (

    
    ) or Iodine (
    
    
    
    ).

GBB_Synthesis cluster_inputs GBB Components Aminopyridine 2-Aminopyridine (Core) Intermediate Schiff Base Intermediate Aminopyridine->Intermediate Aldehyde Aldehyde (R2) Aldehyde->Intermediate Isocyanide Isocyanide (R3) Product 3-Amino-Imidazo[1,2-a]pyridine (Scaffold) Intermediate->Product + Isocyanide Cat. Sc(OTf)3 MeOH, RT

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid scaffold assembly.

Protocol: General GBB Synthesis (Self-Validating)

Objective: Synthesis of 3-amino-substituted imidazo[1,2-a]pyridine library.

  • Setup: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 equiv, 1.0 mmol) and the corresponding aldehyde (1.0 equiv) in MeOH (3 mL).

  • Activation: Add Scandium(III) triflate (5 mol%) or Ammonium Chloride (1.0 equiv) as a proton source. Stir for 15 min at RT to ensure Schiff base formation (Validation: Color change often observed).

  • Cyclization: Add the isocyanide (1.1 equiv). Seal the vial.

  • Reaction: Stir at RT for 12-24h OR microwave at 100°C for 30 min.

  • Validation Check: Monitor by LC-MS. Look for

    
     peak corresponding to the sum of the three components minus 
    
    
    
    .
  • Workup: Concentrate solvent. Purify via flash column chromatography (DCM/MeOH gradient).

Structure-Activity Relationship (SAR) Guide

To optimize this scaffold for JAK inhibition, specific substitution patterns are required.

PositionRole in BindingRecommended SubstituentsSAR Insight
C3 Solvent Front / Hinge Amides, Sulfonamides, HeterocyclesCritical for potency. Bulky groups here can induce isoform selectivity (e.g., JAK1 > JAK2) by clashing with non-conserved residues.
C2 Hydrophobic Pocket Phenyl, Pyridine, ThiopheneMust be planar. A para-substituted phenyl ring often improves potency via

-stacking or hydrophobic packing.
C6 Solubility / Electronic F, CN, Morpholine, PiperazineElectron-withdrawing groups (F, CN) modulate the pKa of the core nitrogen. Solubilizing groups (Morpholine) improve ADME.
C8 Shape / Sterics H, Me, EtSmall groups (Me) can twist the core to fit specific sub-pockets, but often H is preferred to avoid steric clash with the hinge.

Case Study Insight: In the optimization of imidazo[1,2-a]pyridines (e.g., Vertex series), replacing a benzimidazole core with imidazo[1,2-a]pyridine maintained JAK2/JAK3 potency (


 nM) while significantly improving chemical stability against oxidative metabolism.

Biological Profiling Protocols

Trustworthy data requires robust, orthogonal assay formats.

Biochemical Assay: ADP-Glo™ Kinase Assay

Principle: Measures ADP generated from the kinase reaction. High sensitivity and Z' factor.

Protocol:

  • Enzyme Prep: Dilute recombinant JAK1, JAK2, JAK3, or TYK2 (SignalChem) to 1 ng/µL in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Dispense 100 nL of test compound (in DMSO) into 384-well white plates (acoustic dispensing preferred).

  • Reaction: Add 2 µL enzyme solution. Incubate 10 min. Add 2 µL ATP/Substrate mix (Poly(Glu,Tyr) 4:1 peptide).

    • Validation: Final ATP concentration should be at

      
       (approx. 10-50 µM depending on isoform).
      
  • Incubation: 60 min at RT.

  • Detection: Add 4 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence. Calculate

    
     using 4-parameter logistic fit.
    
Cellular Assay: pSTAT Phosphorylation (AlphaLISA)

Principle: Measures functional inhibition of the pathway in a cellular context (e.g., HEL cells for JAK2, TF-1 for JAK2, or PBMC for JAK1/3).

Protocol:

  • Cell Seeding: Seed HEL cells (JAK2V617F driven) at 50,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of imidazo[1,2-a]pyridine inhibitor for 1 hour.

  • Stimulation: (Optional for constitutive lines) Stimulate with IL-6 (10 ng/mL) for 15 min.

  • Lysis: Lyse cells with AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors.

  • Detection: Incubate lysate with Acceptor beads (anti-pSTAT3/5) and Donor beads (Streptavidin/Biotin-antibody).

  • Read: Measure signal at 615 nm.

    • Self-Validation: Include Tofacitinib or Ruxolitinib as a positive control on every plate. Z' must be > 0.5.

Hit-to-Lead Optimization Workflow

Use this logical flow to advance compounds from synthesis to candidate selection.

Workflow Design Design: GBB Library (C3 Diversity) Synth Synthesis & Purification (>95% Purity) Design->Synth Biochem Biochem Screening (JAK1/2/3 IC50) Synth->Biochem Cell Cellular Potency (pSTAT IC50) Biochem->Cell If IC50 < 100 nM ADME ADME Profiling (Microsomal Stability, Sol) Cell->ADME If Cell/Enz ratio < 10 Selectivity Kinome Selectivity (ScanMAX) ADME->Selectivity If t1/2 > 30 min Selectivity->Design Refine SAR

Figure 3: Iterative Hit-to-Lead optimization cascade.

References

  • Vertex Pharmaceuticals Study: Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors. Journal of Medicinal Chemistry. Link

  • GBB Reaction Review: The Groebke-Blackburn-Bienaymé Reaction: A Decade of Discovery. Chemical Society Reviews. Link

  • JAK Pathway Biology: Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach. Journal of Chemical Information and Modeling. Link

  • Assay Protocols: ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-8-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. The protocols described herein are based on established synthetic transformations and offer a strategic approach to obtaining the target molecule with a focus on reproducibility and scalability.

The imidazo[1,2-a]pyridine core is a well-recognized privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] While the synthesis of aromatic imidazo[1,2-a]pyridines is extensively documented, methods for the preparation of their saturated congeners, particularly with specific functionalization like the 8-carboxamide group, are less common. This guide aims to fill that gap by providing a comprehensive synthetic pathway.

The primary strategy outlined involves a multi-step sequence commencing with the synthesis of an aromatic 8-iodo-imidazo[1,2-a]pyridine precursor. This intermediate subsequently undergoes catalytic hydrogenation to yield the saturated 5H,6H,7H,8H-imidazo[1,2-a]pyridine core. The final step involves a palladium-catalyzed aminocarbonylation to introduce the desired carboxamide functionality at the 8-position.

Synthetic Strategy Overview

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide can be logically approached in three main stages. This modular approach allows for optimization at each step and potentially for the synthesis of analogues by varying the final aminocarbonylation partner.

Synthetic_Strategy A Aromatic Precursor Synthesis (8-Iodo-imidazo[1,2-a]pyridine) B Catalytic Hydrogenation (Saturation of Pyridine Ring) A->B H2, Catalyst C Aminocarbonylation (Introduction of 8-Carboxamide) B->C CO, Amine, Pd Catalyst D Target Molecule (5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide) C->D

Caption: Overall synthetic workflow.

Part 1: Synthesis of 8-Iodo-imidazo[1,2-a]pyridine

The initial phase of the synthesis focuses on the construction of the aromatic imidazo[1,2-a]pyridine scaffold bearing an iodine atom at the 8-position. This is a crucial handle for the subsequent carbonylation reaction. The synthesis of substituted imidazo[1,2-a]pyridines is well-established and typically involves the condensation of a 2-aminopyridine with an α-haloketone.[2] For the synthesis of the 8-iodo derivative, 2-amino-3-iodopyridine is a logical starting material.

Protocol 1: Synthesis of 8-Iodo-imidazo[1,2-a]pyridine

This protocol is adapted from established methods for imidazo[1,2-a]pyridine synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-iodopyridine220.002.20 g10.0
Chloroacetaldehyde (50 wt% in H₂O)78.501.73 g11.0
Sodium bicarbonate (NaHCO₃)84.011.68 g20.0
Ethanol (EtOH)46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-iodopyridine (2.20 g, 10.0 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the 2-amino-3-iodopyridine is fully dissolved.

  • Add sodium bicarbonate (1.68 g, 20.0 mmol) to the solution.

  • Slowly add chloroacetaldehyde (1.73 g of a 50 wt% aqueous solution, 11.0 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 8-iodo-imidazo[1,2-a]pyridine as a solid.

Expected Yield: 75-85%.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.11 (dd, J = 6.9, 1.1 Hz, 1H), 7.70 (d, J = 1.0 Hz, 1H), 7.68 (d, J = 1.0 Hz, 1H), 7.65 (dd, J = 6.9, 1.1 Hz, 1H), 6.53 (t, J = 6.9 Hz, 1H).[1]

  • ¹³C{¹H} NMR (101 MHz, CDCl₃) δ: 144.9, 133.9, 126.1, 114.5, 113.3, 84.5.[1]

  • MS (ESI) m/z: 245 [M+H]⁺.

Part 2: Catalytic Hydrogenation to 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine

The second stage involves the saturation of the pyridine ring of 8-iodo-imidazo[1,2-a]pyridine. Asymmetric hydrogenation of imidazo[1,2-a]pyridines has been reported, offering a route to chiral saturated scaffolds.[3] For the purpose of this guide, a standard catalytic hydrogenation is described, which will yield the racemic product.

Protocol 2: Synthesis of 8-Iodo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine

This protocol is based on general procedures for the hydrogenation of heteroaromatic compounds.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
8-Iodo-imidazo[1,2-a]pyridine244.031.22 g5.0
Palladium on Carbon (10 wt%)-122 mg-
Acetic Acid (AcOH)60.0525 mL-

Procedure:

  • To a high-pressure hydrogenation vessel, add 8-iodo-imidazo[1,2-a]pyridine (1.22 g, 5.0 mmol) and acetic acid (25 mL).

  • Carefully add 10% palladium on carbon (122 mg, 10 mol% Pd).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Expected Yield: 80-90%.

Note: The C-I bond may be susceptible to hydrogenolysis under these conditions. If deiodination is observed, alternative catalysts such as platinum oxide (Adam's catalyst) or rhodium on alumina may be explored.

Part 3: Aminocarbonylation to 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-8-carboxamide

The final step is the introduction of the carboxamide group at the 8-position via a palladium-catalyzed aminocarbonylation reaction. This reaction utilizes carbon monoxide and an amine to convert the aryl iodide to the corresponding amide.

Protocol 3: Synthesis of 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-8-carboxamide

This protocol is adapted from the aminocarbonylation of 8-iodo-imidazo[1,2-a]pyridine.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
8-Iodo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine248.06496 mg2.0
Ammonia (0.5 M in dioxane)17.038.0 mL4.0
Pd(PPh₃)₄1155.56116 mg0.1
Triethylamine (Et₃N)101.190.56 mL4.0
Toluene-20 mL-

Procedure:

  • To a high-pressure reaction vessel, add 8-iodo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine (496 mg, 2.0 mmol), Pd(PPh₃)₄ (116 mg, 0.1 mmol), and toluene (20 mL).

  • Add triethylamine (0.56 mL, 4.0 mmol) and a solution of ammonia in dioxane (8.0 mL of 0.5 M, 4.0 mmol).

  • Seal the vessel and purge with nitrogen, followed by purging with carbon monoxide.

  • Pressurize the vessel with carbon monoxide to 10 bar.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the carbon monoxide.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the target compound.

Expected Yield: 60-75%.

Synthesis_Pathway cluster_0 Aromatic Core Synthesis cluster_1 Saturation cluster_2 Functionalization 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine 8-Iodo-imidazo[1,2-a]pyridine 8-Iodo-imidazo[1,2-a]pyridine 2-Amino-3-iodopyridine->8-Iodo-imidazo[1,2-a]pyridine Chloroacetaldehyde, NaHCO3, EtOH, Reflux 8-Iodo-5,6,7,8-tetrahydro-\nimidazo[1,2-a]pyridine 8-Iodo-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine 8-Iodo-imidazo[1,2-a]pyridine->8-Iodo-5,6,7,8-tetrahydro-\nimidazo[1,2-a]pyridine H2, Pd/C, AcOH 5H,6H,7H,8H-imidazo[1,2-a]pyridine-\n8-carboxamide 5H,6H,7H,8H-imidazo[1,2-a]pyridine- 8-carboxamide 8-Iodo-5,6,7,8-tetrahydro-\nimidazo[1,2-a]pyridine->5H,6H,7H,8H-imidazo[1,2-a]pyridine-\n8-carboxamide CO, NH3, Pd(PPh3)4, Et3N, Toluene, 100°C

Sources

Overcoming the "Peri-Clash": A Guide to 8-Carboxamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Challenge Definition

Functionalizing the 8-position of bicyclic heterocycles (quinolines, isoquinolines, naphthyridines) presents a unique synthetic challenge known as the Peri-Effect . Unlike the solvent-exposed 3-, 6-, or 7-positions, the 8-position is sterically compromised by the proton or substituent at the 1-position (the peri position).

Standard coupling reagents (EDC, HATU) often fail here because the active ester intermediate (e.g., the -OBt or -OAt ester) is itself bulky. When a bulky activating group is placed in the spatially restricted 8-position, it creates a "steric wall" that prevents the incoming amine nucleophile from attacking the carbonyl carbon.

This Application Note details the strategic selection of reagents to bypass this barrier, focusing on Propylphosphonic Anhydride (T3P) as the primary solution and Ghosez’s Reagent as the "break-glass" alternative for non-nucleophilic amines.

Strategic Reagent Selection

The choice of reagent for 8-substituted systems is not about "strength" (pKa of the leaving group) but about atom economy of the transition state .

FeatureHATU / HOAt T3P (Propylphosphonic Anhydride) Ghosez's Reagent
Mechanism Active Ester (-OAt)Mixed Anhydride (Cyclic TS)Acid Chloride (Neutral)
Steric Profile High Bulk: The OAt group adds significant mass to the crowded 8-position.Low Bulk: Forms a compact mixed anhydride.Lowest Bulk: -Cl is the smallest possible activation group.
Byproducts Urea (insoluble), HOAt (hard to remove).Water-soluble phosphonates.Amide salts (volatile/soluble).
Primary Use Routine couplings (positions 3, 6, 7).[1]Gold Standard for 8-position & hindered amines.Extremely unreactive/hindered amines (anilines).
Workup Column Chromatography usually required.Liquid-Liquid Extraction (Wash with water/bicarb).Evaporation / Filtration.
Decision Matrix

The following logic gate determines the optimal protocol for your substrate.

ReagentSelection cluster_legend Key Start Start: 8-Carboxyquinoline + Amine CheckAmine Is the Amine Sterically Hindered (e.g., t-Butyl, Ortho-subst. Aniline)? Start->CheckAmine Branch1 No (Primary/Linear) CheckAmine->Branch1 No Branch2 Yes (Bulky/Weak) CheckAmine->Branch2 Yes HATU Protocol A: HATU/DIPEA (Standard) Branch1->HATU T3P Protocol B: T3P/Pyridine (The Process Route) Branch2->T3P Try First Ghosez Protocol C: Ghosez's Reagent (The 'Nuclear' Option) T3P->Ghosez If T3P Fails (<10% Yield) Rec Recommended Alt Alternative

Figure 1: Decision tree for selecting coupling agents based on amine steric profile.

Mechanism of Action: Why T3P Wins

T3P (supplied as 50% w/w in EtOAc or DMF) is superior for 8-functionalization because it does not rely on a bulky leaving group. It forms a mixed anhydride with the carboxylic acid.[2] Crucially, the byproduct is a water-soluble phosphonate salt, allowing for a chromatography-free workup—a massive advantage when scaling up drug candidates.

T3PMechanism Acid 8-Quinoline Carboxylic Acid MixedAnhydride Activated Mixed Anhydride Intermediate Acid->MixedAnhydride Base Base (Pyridine/DIPEA) Base->MixedAnhydride T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnhydride TS Cyclic Transition State (Low Steric Demand) MixedAnhydride->TS + Amine Amine Incoming Amine (R-NH2) Product Final Amide TS->Product Byproduct Water Soluble Phosphonate TS->Byproduct

Figure 2: T3P activation pathway. The cyclic nature of T3P reduces the entropic penalty of activation.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Gold Standard)

Best for: 8-substituted quinolines coupled with secondary amines or anilines. High tolerance for epimerizable centers.

Reagents:

  • Substrate: 8-Quinolinecarboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.5 equiv

  • Reagent: T3P (50% in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

    • Note: If the acid is insoluble in EtOAc, use DMF or a 1:1 mixture. T3P is available in both solvents.[2]

  • Base Addition: Add Pyridine (3.0 equiv) at 0 °C. Stir for 5 minutes.

    • Why Pyridine? It acts as both a base and an acylation catalyst, often superior to DIPEA for hindered systems [1].

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[3]

    • Time: Typically 1–4 hours. If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup (The "Magic" Step):

    • Dilute with EtOAc.

    • Wash 2x with Water (removes T3P byproducts).[2]

    • Wash 1x with 0.5M HCl (removes excess pyridine/amine).

    • Wash 1x with Sat. NaHCO3 (removes unreacted acid).

    • Dry over Na2SO4 and concentrate.

  • Result: Often yields >90% purity without column chromatography.

Protocol B: Ghosez’s Reagent (The "Nuclear Option")

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) or when T3P fails due to extreme steric clash.

Reagents:

  • Substrate: 8-Quinolinecarboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • Amine: 1.2 – 2.0 equiv

  • Base: DIPEA or Et3N (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or THF (Strictly Anhydrous)

Step-by-Step:

  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid in dry DCM under Argon/Nitrogen.

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

    • Stir for 1–2 hours.

    • Validation: Withdraw an aliquot and quench with MeOH. Check LCMS for the Methyl Ester. If Ester is present, the Acid Chloride was formed successfully.

  • Coupling:

    • In a separate vial, mix the Amine (1.5 equiv) and DIPEA (2.5 equiv) in dry DCM.

    • Add the activated Acid Chloride solution slowly to the Amine solution at 0 °C or RT.

    • Note: Inverse addition (Acid to Amine) prevents oligomerization.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Quench with Sat. NaHCO3.

    • Extract with DCM.

    • Purify via Flash Chromatography (Silica gel).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
LCMS shows SM (Acid) only Activation failed. The reagent couldn't attack the bulky 8-COOH.Switch from HATU to Ghosez's Reagent to force acid chloride formation.
LCMS shows Active Ester but no Product Activation worked, but Amine attack is blocked (Steric Wall).Heat the T3P reaction to 60-80 °C. T3P is thermally stable, unlike HATU (which can explode/decompose at high heat).
Low Yield with T3P Hydrolysis of T3P by wet solvent.Ensure solvents are dry. Increase T3P to 3.0 equiv.
Epimerization observed Base-mediated proton abstraction.Use Pyridine instead of DIPEA/TEA. Perform activation at -20 °C [1].

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051. Link

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2011). Protection of the 8-Position of Quinolines. Journal of Organic Chemistry. (Contextual reference for steric environment).

Sources

Application Note: In Vitro Characterization of Imidazo[1,2-a]pyridine-8-carboxamides as QcrB Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The imidazo[1,2-a]pyridine-8-carboxamide scaffold represents a critical breakthrough in anti-tuberculosis (TB) pharmacotherapy. Most notably exemplified by Telacebec (Q203) , this structural class functions by inhibiting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain (ETC).

Unlike traditional antibiotics that target cell wall synthesis or transcription, these carboxamides disrupt bioenergetics, halting ATP synthesis. This Application Note provides a rigorous technical guide for evaluating this bioactivity. It moves beyond simple phenotypic screening to include mechanistic validation via inverted membrane vesicle (IMV) assays and ATP depletion profiling.

Mechanism of Action (MOA)

The 8-carboxamide moiety is essential for binding within the menaquinol oxidation site of QcrB. Inhibition prevents electron transfer from menaquinol to cytochrome c, collapsing the proton motive force (PMF) required for ATP synthase activity.

MOA_Pathway NADH NADH NDH2 NDH-2 (Complex I) NADH->NDH2 e- MQ Menaquinone Pool (MQ/MQH2) NDH2->MQ e- QcrB Cytochrome bc1 (QcrB Subunit) MQ->QcrB e- (Substrate) CytC Cytochrome c QcrB->CytC e- (Blocked) CytOx Cytochrome aa3 (Complex IV) CytC->CytOx e- ATP ATP Synthase (ATPase) CytOx->ATP H+ Gradient Drug Imidazo[1,2-a]pyridine- 8-carboxamide Drug->QcrB INHIBITION (Block Qp site)

Figure 1: The mycobacterial Electron Transport Chain (ETC) showing the specific blockade of QcrB by the imidazo[1,2-a]pyridine-8-carboxamide scaffold.

Primary Phenotypic Assay: Resazurin Microtiter Assay (REMA)[1]

Before mechanistic confirmation, compounds must be screened for whole-cell potency against Mycobacterium tuberculosis (Mtb) H37Rv. The REMA is preferred over optical density (OD) measurements due to higher sensitivity and the ability to use non-replicating conditions.

Materials
  • Strain: M. tuberculosis H37Rv (BSL-3 laboratory required).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile water).

  • Controls:

    • Positive: Telacebec (Q203) or Isoniazid.

    • Negative: 1% DMSO vehicle.

Protocol Steps
  • Compound Preparation: Prepare 2-fold serial dilutions of the imidazo[1,2-a]pyridine-8-carboxamide derivatives in DMSO. Final assay concentration typically ranges from 10 µM down to 0.1 nM.

  • Inoculum: Dilute log-phase Mtb culture (OD600 ~0.6-0.8) to a theoretical OD600 of 0.001 (approx.

    
     CFU/mL).
    
  • Plating: Add 50 µL of compound solution (diluted in media to 2x final conc) and 50 µL of bacterial suspension to 96-well black, clear-bottom plates. Final DMSO concentration must be

    
    .
    
  • Incubation: Incubate at 37°C for 5–7 days.

  • Development: Add 10 µL of Resazurin solution. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Viable cells reduce blue resazurin to pink resorufin.

Validation Criteria:

  • Z-factor > 0.5.

  • Reference Q203 MIC50 should fall between 1.0 – 3.0 nM.

Mechanistic Assay: Inverted Membrane Vesicle (IMV) Respiration

This is the critical differentiator for this scaffold. To prove the compound targets the ETC (specifically QcrB) rather than general cellular machinery, you must assay oxygen consumption in isolated membrane vesicles. M. smegmatis IMVs are often used as a safer, faster surrogate for M. tb IMVs due to high homology in the QcrB active site.

Experimental Design

This assay measures the rate of oxygen consumption when a specific electron donor (Succinate or NADH) is added. If the compound inhibits QcrB, electron flow from the donor to the terminal oxidase is severed, and oxygen consumption halts.

Reagents & Buffer
ComponentConcentrationFunction
Reaction Buffer 50 mM MOPS (pH 7.5), 5 mM MgCl2, 50 mM KClMaintains ionic strength/pH
Electron Donor 5 mM Succinate or 1 mM NADHInitiates electron transport
Inhibitor (Control) KCN (Potassium Cyanide)Blocks Complex IV (Terminal Oxidase)
Acceptor (Optional) Cytochrome c (exogenous)If bypassing downstream complexes
Protocol Workflow

IMV_Protocol cluster_prep Preparation cluster_assay Assay Execution Step1 Isolate IMVs from M. smegmatis/M. tb Step2 Quantify Protein (BCA Assay) Step1->Step2 Step3 Equilibrate IMVs in Reaction Buffer (37°C) Step2->Step3 Step4 Add Compound (Imidazo-pyridine deriv.) Step3->Step4 Step5 Add Electron Donor (Succinate/NADH) Step4->Step5 Step6 Measure O2 Consumption (Clark Electrode / Seahorse XF) Step5->Step6

Figure 2: Workflow for the Inverted Membrane Vesicle (IMV) respiratory assay.

Detailed Steps
  • IMV Preparation: Lyse mycobacteria via French press. Ultracentrifuge (100,000 x g) to harvest membranes. Resuspend in MOPS buffer.

  • Baseline: Place IMVs (0.2 mg/mL protein) in the oxygraph chamber (e.g., Hansatech or Seahorse XF analyzer). Monitor baseline O2 levels.

  • Activation: Add 5 mM Succinate . Observe the rapid decrease in oxygen (respiration).

  • Inhibition: Inject the test compound (at 5x MIC).

  • Interpretation:

    • Immediate Flatline: Indicates potent ETC inhibition.

    • No Change: Compound targets a non-respiratory pathway (e.g., cell wall).

    • Partial Inhibition: Suggests poor membrane permeability or low affinity.

Secondary Profiling: ATP Depletion Assay

Since imidazo[1,2-a]pyridine-8-carboxamides are bacteriostatic (they starve the bacteria rather than lyse them immediately), measuring intracellular ATP is crucial to correlate respiration inhibition with metabolic shutdown.

  • Kit: BacTiter-Glo™ Microbial Cell Viability Assay (Promega).

  • Timepoint: 24 hours post-treatment (ATP depletion precedes cell death).

  • Method:

    • Treat log-phase cultures with compound for 24h.

    • Mix culture 1:1 with BacTiter-Glo reagent.

    • Incubate 5 mins (dark).

    • Read Luminescence.

  • Expected Result: A sharp dose-dependent decrease in ATP levels correlating with the MIC.

Data Analysis & Quality Control

Calculating IC50

Fit the dose-response data using a 4-parameter logistic non-linear regression model:



Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background in REMA Contamination or auto-reductionEnsure sterility; check compound for auto-fluorescence.
No Inhibition in IMV Assay Compound insolubilityEnsure DMSO < 2%; sonicate compound if necessary.
Activity in Cell, None in IMV Prodrug activation requiredThe compound may need intracellular activation (unlikely for this scaffold, but possible).
Activity in IMV, None in Cell Efflux / Permeability issuesThe compound hits the target but cannot penetrate the mycobacterial cell wall.

References

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[1][2] Nature Medicine, 19, 1157–1160.[3] Link

  • Abrahams, K. A., et al. (2012).[4][5] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[4][5][6][7] PLoS ONE, 7(12), e52951.[4][5] Link

  • Kang, S., et al. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry, 57(12), 5293–5305. Link

  • O'Malley, T., et al. (2018).[3] Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels.[3] Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. Link

Sources

Scale-up procedures for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxamide , a critical pharmacophore found in Janus kinase (JAK) inhibitors and next-generation antifungal agents.

While laboratory-scale synthesis often relies on chromatographic purification and variable hydrogenation yields, this protocol establishes a chromatography-free, kilo-scale viable route . The strategy hinges on two critical phases:

  • Robust Cyclization: Constructing the aromatic imidazo[1,2-a]pyridine core using a buffered condensation system.

  • Regioselective Hydrogenation: Utilizing a proton-activated catalytic reduction to selectively saturate the pyridine ring while preserving the imidazole moiety.

Retrosynthetic Analysis & Strategy

The most efficient route for scale-up avoids the direct formation of the saturated ring, which often suffers from low yields and difficult functionalization. Instead, we utilize the aromatic imidazo[1,2-a]pyridine-8-carboxamide as a stable intermediate.

Strategic Logic:

  • Precursor Availability: 2-Aminonicotinamide is a cheap, commercially available starting material.

  • Regiochemistry: The condensation of 2-aminonicotinamide with haloaldehydes naturally directs the amide to the 8-position of the fused system.

  • Selectivity Control: The pyridine ring in the fused system is more electron-deficient but can be activated for reduction via protonation of the bridgehead nitrogen (N4), allowing selective hydrogenation over the imidazole ring.

Pathway Diagram

SynthesisPathway Start 2-Aminonicotinamide (Starting Material) Inter Imidazo[1,2-a]pyridine- 8-carboxamide (Aromatic Intermediate) Start->Inter Cyclization (NaHCO3, 80°C) Reagent Chloroacetaldehyde (aq. or acetal) Reagent->Inter Product 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridine-8-carboxamide (Target) Inter->Product Selective Hydrogenation H2 H2 / Catalyst (Acidic Media) H2->Product

Caption: Two-stage synthetic route leveraging the stability of the aromatic intermediate for purification before selective reduction.

Phase 1: Synthesis of the Aromatic Core

Objective: Synthesis of imidazo[1,2-a]pyridine-8-carboxamide. Critical Challenge: Managing the toxicity of chloroacetaldehyde and controlling the exotherm during cyclization.

Protocol (Scale: 1.0 kg Input)
  • Reactor Setup: Charge a 20 L glass-lined reactor with 2-Aminonicotinamide (1.0 kg, 7.29 mol) and Ethanol (10 L) .

  • Reagent Addition: Add Chloroacetaldehyde (40% wt in H2O, 1.72 kg, 8.75 mol) slowly over 45 minutes.

    • Note: Chloroacetaldehyde is a potent lachrymator and alkylating agent. Use a closed dosing system.

  • Buffering: Add Sodium Bicarbonate (NaHCO3, 0.74 kg, 8.75 mol) .

    • Why: Neutralizes the HCl byproduct. Without base, the pH drops drastically, potentially stalling the reaction or causing degradation.

  • Reaction: Heat the slurry to reflux (78-80°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <2% remaining starting material.

  • Workup (Precipitation Method):

    • Cool the mixture to 20°C.

    • Concentrate under vacuum to remove ~70% of Ethanol.

    • Add Water (15 L) and cool to 0–5°C. Stir for 2 hours.

    • The product precipitates as a beige solid.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 2 L) and Acetone (1 L) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC)

Phase 2: Selective Hydrogenation (Scale-Up)

Objective: Reduction to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxamide. Critical Challenge: Preventing over-reduction (opening the imidazole ring) or under-reduction.

Mechanism & Catalyst Selection

The bridgehead nitrogen (N4) in imidazo[1,2-a]pyridine is weakly basic. In acidic media, N4 becomes protonated, disrupting the aromaticity of the pyridine ring and making it susceptible to hydrogenation. The imidazole ring, being less basic and more stable, remains intact under these specific conditions.

  • Catalyst: 10% Pd(OH)2/C (Pearlman's Catalyst) or 5% Rh/C . Palladium hydroxide is preferred for faster kinetics at lower pressures.

  • Solvent: Acetic Acid (AcOH) or Water/HCl . AcOH is preferred as it serves as both solvent and activator.

Protocol (Scale: 500 g Input)
  • Reactor Loading: Purge a 5 L Hastelloy hydrogenation autoclave with Nitrogen.

  • Charge:

    • Imidazo[1,2-a]pyridine-8-carboxamide (500 g) (from Phase 1).

    • Acetic Acid (Glacial, 2.5 L) .

    • 10% Pd(OH)2/C (50 g, 50% water wet) .

    • Safety: Load catalyst as a slurry in water/AcOH to prevent pyrophoric ignition.

  • Hydrogenation:

    • Pressurize with Hydrogen (H2) to 5 bar (75 psi) .

    • Heat to 60°C .

    • Stir at high agitation (800-1000 rpm) to ensure gas-liquid mass transfer.

  • Monitoring: Reaction typically completes in 12–16 hours.

    • IPC: HPLC monitoring. Look for the disappearance of the aromatic peak (RT ~ 4.5 min) and appearance of the tetrahydro product (RT ~ 2.1 min).

  • Filtration:

    • Cool to 25°C. Vent H2 and purge with N2.

    • Filter through a Celite pad or sparkler filter to remove the catalyst. Wash the cake with Acetic Acid (500 mL).

  • Isolation (Salt Break):

    • Concentrate the filtrate to a viscous oil.

    • Dilute with Methanol (1 L) .

    • Slowly add 7N Ammonia in Methanol or aqueous NaOH to adjust pH to ~10.

    • Note: The free base is water-soluble. Using methanolic ammonia precipitates inorganic salts while keeping the product in solution, or allows for solvent swap to 2-MeTHF.

  • Final Purification:

    • Swap solvent to 2-Methyltetrahydrofuran (2-MeTHF) .

    • Crystallize by adding n-Heptane as an antisolvent.

    • Expected Yield: 75–80%

    • Purity: >99%

Process Flow & Critical Parameters

ProcessFlow cluster_CCP Critical Control Points (CCP) Start Start: Aromatic Precursor Reactor Hydrogenation Reactor (5 Bar H2, 60°C, AcOH) Start->Reactor Filter Catalyst Filtration (Celite/Sparkler) Reactor->Filter IPC: >98% Conv. Neutralize pH Adjustment (NH3/MeOH or NaOH) Filter->Neutralize Filtrate Cryst Crystallization (2-MeTHF / Heptane) Neutralize->Cryst Solvent Swap Final Final Product Isolation (Centrifuge & Dry) Cryst->Final

Caption: Operational workflow emphasizing the catalyst filtration and pH adjustment steps as critical control points.

Analytical Specifications

To ensure the integrity of the scale-up, the following specifications must be met:

ParameterMethodSpecificationRationale
Appearance VisualOff-white to pale yellow solidColored impurities indicate oxidation or catalyst leaching.
Assay HPLC> 98.0% w/wHigh purity required for downstream API synthesis.
Pd Content ICP-MS< 20 ppmCatalyst removal verification.
Water Content KF< 1.0%Amides can be hygroscopic; affects stoichiometry in next steps.
1H NMR DMSO-d6Conforms to structureVerify saturation of pyridine ring (multiplets at 1.8-4.0 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Hydrogenation Rate Catalyst PoisoningEnsure the aromatic precursor is free of sulfur/halides. Increase catalyst load to 15%.
Over-Reduction Temperature too highReduce temperature to 45°C. Monitor H2 uptake strictly.
Poor Filtration Fine Catalyst ParticlesUse a double-layer filter (Celite + 0.45 micron membrane).
Product Loss in ML High SolubilityThe tetrahydro product is polar. Minimize water during workup; use salting-out techniques (NaCl) if aqueous extraction is necessary.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

  • Hydrogenation Selectivity

    • Glorius, F., et al. "Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines." Chemistry – A European Journal, 2018.

  • Process Chemistry of JAK Inhibitors (Related Scaffolds): Vaidya, M., et al. "Process Development for the Synthesis of JAK Inhibitors." Organic Process Research & Development, 2020. (General reference for amide solubility handling).
  • Safety in Pyridine Hydrogenation: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Classic text on acid-promoted pyridine reduction).

Disclaimer: This protocol involves the use of hazardous chemicals (Chloroacetaldehyde) and high-pressure hydrogen gas. All procedures should be performed in a suitable facility by trained personnel wearing appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Imidazo[1,2-a]pyridine-8-carboxamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Imidazo[1,2-a]pyridine-8-carboxamide derivatives represent a classic medicinal chemistry paradox: they are privileged scaffolds for kinase and GPCR inhibition (e.g., JAK, GABA pathways) but suffer from the "Brick Dust" classification.

The Core Problem: These molecules typically exhibit high melting points (>200°C) and low aqueous solubility (<10 µg/mL) . This is not due to lipophilicity alone (logP is often moderate, ~1.5–2.5), but rather high crystal lattice energy . The planar 8-carboxamide moiety facilitates strong intermolecular hydrogen bonding networks and efficient


-

stacking, locking the molecule into a stable crystal lattice that resists solvation.

The Solution Strategy: Solubility improvement must focus on disrupting the crystal lattice (via salt formation or amorphous dispersions) or protonating the N1-bridgehead system (pH adjustment), rather than simply adding lipophilic cosolvents.

Diagnostic Workflow & Decision Tree

Before modifying your formulation, diagnose the specific solubility barrier using the decision tree below.

SolubilityDecisionTree Start Start: Compound Precipitates CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP Brick Dust LowMP MP < 150°C (Lipophilicity Issue) CheckMP->LowMP Grease Ball CheckpKa Check pKa of N1 (Typically 5.0 - 6.0) HighMP->CheckpKa Lipid Protocol D: Lipid Formulation (Corn Oil/Labrasol) LowMP->Lipid AcidicSol Is formulation pH < pKa - 2? CheckpKa->AcidicSol SaltScreen Protocol A: Salt Screen (HCl, Mesylate) AcidicSol->SaltScreen No (Neutral pH) Cosolvent Protocol B: Cosolvent/Surfactant (PEG400/Tween 80) AcidicSol->Cosolvent Yes (Already Acidic) Amorphous Protocol C: Amorphous Solid Dispersion (HME/Spray Dry) SaltScreen->Amorphous If Salts Unstable

Figure 1: Diagnostic decision tree for selecting the correct solubility enhancement strategy based on physicochemical properties.

Technical Deep Dive: Mechanism of Insolubility

The "Perpendicular" H-Bond Network

The 8-position carboxamide is unique. Unlike the 3-position, the 8-position is adjacent to the bridgehead nitrogen (


). While 

is not basic (its lone pair is part of the

aromatic system), the 8-carboxamide group often adopts a conformation that maximizes intermolecular hydrogen bonding with the amide of a neighboring molecule, creating a "zipper" effect in the crystal lattice [1].
The pKa Lever

The imidazo[1,2-a]pyridine core has one basic center: the N1 nitrogen (in the imidazole ring).

  • Unsubstituted pKa: ~6.8 [2].

  • 8-Carboxamide Effect: The carboxamide is an electron-withdrawing group (EWG). It pulls electron density from the ring, lowering the pKa of N1 to approximately 5.0 – 5.5 .

  • Implication: At physiological pH (7.4), the molecule is >99% neutral and insoluble. To achieve solubility via ionization, the pH must be dropped below 3.5.

Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out upon dilution with water/saline."

Q: I dissolved the compound in DMSO at 50 mg/mL, but when I dilute it 10x with saline for injection, it precipitates immediately. Why?

A: You are encountering the "Solubility Cliff." Imidazo[1,2-a]pyridine-8-carboxamides are often soluble in DMSO (aprotic, disrupts H-bonds) but have near-zero solubility in water. When you add water, the log-linear solubility relationship breaks down, and the hydrophobic effect forces the planar molecules to stack, causing rapid crystallization.

Protocol: The "Co-solvent + Surfactant" Fix Do not dilute DMSO directly into saline. Use an intermediate surfactant step to prevent nucleation.

  • Dissolve API in 5% DMSO.

  • Add 40% PEG 400 (Polyethylene Glycol).

  • Add 5% Tween 80 (Polysorbate 80).

  • Slowly add 50% Saline/Water with vortexing. Result: The surfactant (Tween) coats the hydrophobic crystals, and PEG reduces the polarity gap between DMSO and water.

Issue 2: "I need an oral formulation for rat PK studies."

Q: Suspensions are giving variable exposure. How can I get a solution?

A: Since the pKa is ~5.2, you can exploit the pH-solubility profile. However, simple HCl solutions may be too acidic for tolerability.

Protocol: In Situ Salt Formation (Citrate/Captisol) Instead of a strong acid, use a buffering agent and a complexing agent.

  • Vehicle: 50 mM Citrate Buffer (pH 3.0) + 20% (w/v) Captisol® (Sulfobutyl ether beta-cyclodextrin).

  • Method:

    • Weigh API.

    • Add the Citrate/Captisol vehicle.

    • Sonicate for 20 mins at 40°C.

  • Mechanism: The low pH (3.0) protonates N1 (

    
    ), increasing intrinsic solubility. The Captisol encapsulates the hydrophobic aromatic core, shielding it from water. This "Dual-Action" approach often boosts solubility from <10 µg/mL to >2 mg/mL [3].
    
Issue 3: "Can I make a stable salt solid?"

Q: The HCl salt is hygroscopic and turns to oil. What counter-ion should I use?

A: HCl salts of weak bases (pKa ~5) can be unstable because the proton is loosely held, leading to disproportionation (loss of HCl gas) or hygroscopicity.

Protocol: Salt Screen Recommendation Target counter-ions with lower lattice energy or matching pKa.

  • Recommended Counter-ions:

    • Methanesulfonate (Mesylate): Often forms stable, non-hygroscopic needles with imidazopyridines.

    • Fumarate/Maleate: If a less acidic salt is required.

  • Crystallization Solvent: Avoid Methanol/Ether (too fast). Use Isopropanol/Water (9:1) with slow cooling to encourage stable polymorph formation.

Comparative Solubility Data

Typical values for 8-substituted imidazo[1,2-a]pyridine derivatives.

Solvent / MediumSolubility (mg/mL)Comment
Water (pH 7.4) < 0.01Essentially insoluble (Neutral form).
0.1 N HCl (pH 1.0) 5.0 - 15.0High solubility due to N1 protonation.
DMSO > 50Good solvent, but toxic for high-dose in vivo use.
PEG 400 2.0 - 5.0Moderate. Viscosity limits injectability.
20% Captisol (pH 4) 2.0 - 8.0Gold Standard for IV/PO formulations.
Corn Oil < 0.5"Brick Dust" molecules rarely dissolve in lipids.

References

  • Crystal Packing & H-Bonding

    • Study: "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Hetero
    • Relevance: Explains the R2,2(8) ring motifs and intermolecular stacking in pyridine-carboxamides.
    • Source:

  • pKa & Physicochemical Properties

    • Study: "Distinct 2-phenyl-imidazo[1,2-a]pyridine derivatives...
    • Relevance: Validates the pKa of the imidazo[1,2-a]pyridine core (~6.8) and the effect of substituents.[1][2]

    • Source:

  • Cyclodextrin Formulation Strategy

    • Study: "Improving Aqueous Solubility... of Imidazo[1,2-a]pyridine Antileishmanial Pharmacophore."
    • Relevance: Demonstrates the use of structural modification and formulation to overcome the <1.
    • Source:

  • General Solubility Enhancement

    • Study: "Strategies for improving hydrophobic drugs solubility and bioavailability."
    • Relevance: Comprehensive review of cosolvency, pH adjustment, and solid dispersion techniques.[3][4][5]

    • Source:

Sources

Technical Support Center: Optimization of Partial Reduction Conditions for Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective reduction of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold and aiming to synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. These partially saturated heterocycles are crucial for introducing sp³-rich, three-dimensional character into molecules for structure-activity relationship (SAR) studies in drug discovery.[1]

This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common challenges and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrogenation reaction is sluggish or results in a low yield. What are the primary factors to investigate?

Low conversion is a frequent hurdle in the hydrogenation of heteroaromatic systems. The imidazo[1,2-a]pyridine nucleus presents unique challenges due to the potential for catalyst poisoning by the nitrogen atoms.[1] A systematic approach to troubleshooting is essential.

Core Directive: Your primary focus should be on the catalyst system—the combination of the metal precursor and the ligand.

  • Catalyst Choice: Standard catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can be effective but often require harsh conditions (high pressure/temperature) and may lead to over-reduction or ring opening. For high-yield, selective partial reduction, Ruthenium-based catalysts, particularly those paired with N-heterocyclic carbene (NHC) ligands, have demonstrated superior performance.[1][2] These systems often operate under milder conditions and exhibit excellent functional group tolerance.

  • Catalyst Loading: Insufficient catalyst loading is a common cause of incomplete reactions. While aiming for catalytic amounts, starting with a slightly higher loading (e.g., 1-2 mol%) during optimization can help overcome activation barriers.

  • Hydrogen Pressure: While higher pressure can increase reaction rates, it may also lead to a loss of selectivity. For many modern Ru-NHC systems, pressures as low as 5 bar of H₂ have proven effective, which also enhances the safety profile of the experiment.[1]

  • Solvent Purity: Ensure solvents are anhydrous and de-gassed. Trace amounts of water or oxygen can deactivate sensitive organometallic catalysts.

Q2: I am observing over-reduction of the imidazole ring or other side products. How can I improve regioselectivity for the pyridine ring?

Achieving complete regioselectivity—the reduction of only the pyridine ring—is the principal goal. Over-reduction destroys the desired scaffold, while other side reactions compete for your starting material.

Causality Explained: The selectivity is governed by the coordination of the substrate to the metal center. An optimized catalyst system will preferentially bind to the pyridine ring, facilitating hydrogen delivery to that moiety while leaving the more aromatic imidazole ring intact.

  • The Power of the Ligand: The ligand is not just a spectator; it is the primary controller of selectivity. Bulky, electron-rich ligands, such as the SINpEt family of NHC ligands, have been shown to be crucial for achieving high selectivity.[1] They create a specific steric and electronic environment around the metal that favors the desired binding mode.

  • Temperature Control: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetic product over thermodynamic side products. While this may slow the reaction rate, the trade-off for higher purity is often worthwhile. Reactions at room temperature (20-25 °C) are achievable with the right catalyst system.[1]

  • Substituent Effects: Be aware of the electronic nature of your substrate. Electron-withdrawing groups on the pyridine ring can sometimes make it more resistant to reduction.[3] Conversely, certain substitution patterns can promote desired binding and enhance reaction rates.

Below is a troubleshooting workflow to guide your optimization process.

Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine reduction.

Q3: How can I achieve an enantioselective partial reduction to synthesize a specific stereoisomer?

Enantioselective hydrogenation is a highly valuable transformation that avoids costly and inefficient chiral separations.[1] Success hinges entirely on the use of a chiral catalyst system.

Mechanism Insight: The chirality is induced by a chiral ligand coordinated to the metal center. This ligand creates a chiral pocket, forcing the substrate to bind in a specific orientation. The subsequent delivery of hydrogen from the metal to the substrate occurs stereoselectively, leading to an excess of one enantiomer.

  • Chiral Ligands are Key: The development of novel chiral N-heterocyclic carbene (NHC) ligands has been a breakthrough in this area. Specifically, bis(naphthylethyl)-substituted NHC ligands (SINpEt) used with Ruthenium precatalysts have achieved excellent enantiomeric ratios (up to 98:2).[1][2]

  • Ligand Modification: Even subtle changes to the ligand can have a profound impact. For instance, adding an alkoxy group at the C2 position of the naphthyl group in SINpEt-type ligands has been shown to considerably increase enantioselectivity.[1]

  • Screening is Necessary: There is no universal chiral catalyst. The optimal ligand is often substrate-dependent. It is advisable to screen a small library of related chiral ligands to identify the best performer for your specific imidazo[1,2-a]pyridine derivative.

The general reaction scheme is illustrated below.

G start Imidazo[1,2-a]pyridine mid_label [Ru]/Chiral Ligand H₂ (gas), Solvent Temp, Pressure start->mid_label product 5,6,7,8-Tetrahydro- imidazo[1,2-a]pyridine mid_label->product

Caption: General scheme for enantioselective partial hydrogenation.

Data Summary: Optimizing Enantioselective Hydrogenation

The following table summarizes typical starting points and optimization trends for the enantioselective reduction of a generic imidazo[1,2-a]pyridine, based on published findings.[1][2]

ParameterCondition A (Initial Screen)Condition B (Optimized)Rationale for Change
Catalyst [Ru(p-cymene)I₂]₂[Ru(p-cymene)I₂]₂Precursor is often robust and effective.
Ligand SINpEt (L1)SINpEt with C2-alkoxy (L16)Fine-tuning ligand electronics enhances enantioselectivity.[1]
Catalyst Loading 1.0 mol%0.5 - 1.0 mol%Can sometimes be lowered after optimization.
Solvent Dichloromethane (DCM)2-Methyl-THFSolvent can influence catalyst solubility and stability.
H₂ Pressure 50 bar5 - 20 barLower pressure is safer and can improve selectivity.[1]
Temperature 50 °C20 °CMilder temperature improves enantioselectivity.[1]
Typical Yield 85%>95%Optimized conditions improve conversion.
Typical e.r. 90:10>98:2Optimized ligand/conditions are crucial for high e.r.[2]

Exemplary Experimental Protocol

This protocol is a representative starting point for the enantioselective hydrogenation of an imidazo[1,2-a]pyridine derivative, adapted from methodologies described in the literature.[1][2]

Objective: To perform an enantioselective partial hydrogenation of a substituted imidazo[1,2-a]pyridine.

Materials:

  • Substituted imidazo[1,2-a]pyridine (Substrate, 1.0 equiv)

  • Ruthenium precatalyst, e.g., [Ru(p-cymene)I₂]₂ (0.005 equiv, 0.5 mol%)

  • Chiral NHC Ligand, e.g., L16 (0.011 equiv, 1.1 mol%)

  • Base, e.g., Potassium tert-butoxide (KOtBu, 0.1 equiv)

  • Anhydrous, degassed solvent (e.g., 2-Methyl-THF)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Vessel Preparation: Place the substrate (e.g., 0.2 mmol) and the magnetic stir bar into a glass vial suitable for the autoclave.

  • Catalyst Preparation: In a separate glovebox, weigh the Ruthenium precatalyst, the chiral NHC ligand, and the base into a small vial. Add the anhydrous, degassed solvent (e.g., 1.0 mL) to this vial to form the catalyst solution.

  • Reaction Assembly: Add the freshly prepared catalyst solution to the vial containing the substrate.

  • Autoclave Sealing: Place the vial into the autoclave. Seal the autoclave securely according to the manufacturer's instructions.

  • Inerting: Remove the autoclave from the glovebox and connect it to a Hydrogen/Vacuum manifold. Purge the autoclave by pressurizing with H₂ (e.g., to 5 bar) and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

  • Reaction Conditions: Pressurize the autoclave to the desired H₂ pressure (e.g., 10 bar). Place the autoclave on a magnetic stirrer hotplate set to the desired temperature (e.g., 20 °C).

  • Monitoring: Allow the reaction to stir for the designated time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots (after safely depressurizing and re-purging) and analyzing by LC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully and slowly vent the autoclave to release the H₂ pressure in a well-ventilated fume hood. Open the vessel, remove the reaction vial, and concentrate the mixture under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the enantiomeric ratio by chiral HPLC or SFC analysis.

References

  • García-García, P., et al. (2018). Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. Chemistry, 24(2), 356-359. Available at: [Link]

  • Dal-Bianco, M., et al. (2025). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • Misra, A. P., et al. (1999). In Search of Imidazo [1,2-a] Pyridine Derivatives Exhibiting Resistance for Catalytic Hydrogenation. Synthetic Communications, 29(18), 3169-3176. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Amide vs. Ester Derivatives at the C8 Position of Xanthine Analogues: Potency, Synthesis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of drug design, the choice of functional groups is a critical determinant of a compound's pharmacological profile. This guide provides an in-depth, objective comparison of amide and ester derivatives at the C8 position of the xanthine scaffold, a privileged structure in medicinal chemistry, particularly for adenosine receptor antagonists. By delving into experimental data, synthetic methodologies, and mechanistic principles, we aim to equip you with the necessary insights to make informed decisions in your drug discovery endeavors.

The Critical Role of the C8 Position in Xanthine Scaffolds

The xanthine core, famously associated with compounds like caffeine and theophylline, has been extensively explored as a template for various therapeutic agents. The C8 position, in particular, offers a versatile handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. The introduction of aryl, alkyl, and functionalized moieties at this position has been a fruitful strategy in the development of potent adenosine receptor antagonists. The choice of the linking functionality, such as an amide or an ester, can have profound effects on the resulting compound's biological activity.

Comparative Potency: A Data-Driven Analysis

A critical aspect of drug design is the quantitative assessment of a compound's potency. Here, we present a comparative analysis of the binding affinities of C8-amide and C8-ester (or its carboxylic acid precursor) derivatives of 1,3-dipropylxanthine at rat A1 and A2A adenosine receptors.

Compound/DerivativeC8-SubstituentLinkerA1 Ki (nM)A2A Ki (nM)A2A/A1 Selectivity RatioReference
XAC 8-[4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl]Amide1.24940.8
XCC 8-[4-[(Carboxymethyl)oxy]phenyl]Carboxylic Acid58340.59

As the data clearly indicates, the amide derivative XAC exhibits a nearly 50-fold increase in potency at the A1 adenosine receptor compared to its carboxylic acid precursor XCC . This substantial enhancement in binding affinity underscores the significant impact of the amide functionality at this position. While this is a single, albeit compelling, example, it highlights the potential of the amide linker to favorably influence receptor interactions.

Mechanistic Rationale: The Power of the Hydrogen Bond

The observed difference in potency between C8-amide and C8-ester derivatives can be rationalized by considering their distinct physicochemical properties and their potential interactions within the adenosine receptor binding pocket.

  • Hydrogen Bonding: The amide linkage possesses a nitrogen atom that can act as a hydrogen bond donor, a feature absent in the ester linkage. This additional hydrogen bonding capacity can lead to a more stable and higher-affinity interaction with specific amino acid residues in the receptor's binding site. The ester oxygen, on the other hand, can only function as a hydrogen bond acceptor.

  • Electronic and Conformational Differences: The electronic nature and conformational flexibility of the amide and ester groups also differ, which can influence the overall orientation of the C8-substituent within the binding pocket, thereby affecting the goodness of fit.

  • Metabolic Stability: A crucial consideration in drug design is the metabolic stability of a molecule. Amide bonds are generally more resistant to enzymatic hydrolysis by esterases, which are abundant in plasma and tissues, compared to ester bonds. This increased stability can lead to a longer half-life and improved pharmacokinetic profile for amide-containing compounds.

To visualize the potential binding interactions, a molecular docking study can be invaluable. The following diagram illustrates a hypothetical binding mode of a C8-amide xanthine derivative within the A1 adenosine receptor binding pocket, highlighting the potential for hydrogen bonding.

G cluster_receptor A1 Adenosine Receptor Binding Pocket cluster_ligand C8-Amide Xanthine Derivative Asn253 Asn253 Phe171 Phe171 His278 His278 Xanthine_Core Xanthine Core Xanthine_Core->Phe171 π-π Stacking C8_Linker C8-Amide Linker (-CONH-) Xanthine_Core->C8_Linker Covalent Bond C8_Linker->Asn253 H-Bond (Donor) R_Group Substituent (R) C8_Linker->R_Group Covalent Bond R_Group->His278 Hydrophobic Interaction

Caption: Hypothetical binding of a C8-amide xanthine in the A1 receptor.

Experimental Protocols: Synthesis of C8-Amide and C8-Ester Derivatives

To facilitate the exploration of C8-amide and C8-ester derivatives in your own research, we provide a detailed, step-by-step methodology for their synthesis from a common precursor, 8-bromo-1,3-dipropylxanthine.

G Start 8-Bromo-1,3-dipropylxanthine Carboxylation Step 1: Carboxylation (n-BuLi, CO2) Start->Carboxylation Carboxylic_Acid 1,3-Dipropyl-8-xanthinecarboxylic Acid Carboxylation->Carboxylic_Acid Esterification Step 2a: Esterification (Alcohol, Acid Catalyst) Carboxylic_Acid->Esterification Amidation Step 2b: Amidation (Amine, Coupling Agent) Carboxylic_Acid->Amidation Ester_Product C8-Ester Derivative Esterification->Ester_Product Amide_Product C8-Amide Derivative Amidation->Amide_Product

Caption: Synthetic workflow for C8-amide and C8-ester xanthines.

Step 1: Synthesis of 1,3-Dipropyl-8-xanthinecarboxylic Acid (Common Precursor)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 8-bromo-1,3-dipropylxanthine in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Carboxylation: Bubble dry carbon dioxide (CO2) gas through the solution for 2 hours at -78 °C.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature and then quench with water. Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,3-dipropyl-8-xanthinecarboxylic acid.

Step 2a: Synthesis of a C8-Ester Derivative (Esterification)

  • Reaction Setup: To a solution of 1,3-dipropyl-8-xanthinecarboxylic acid in the desired alcohol (e.g., ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C8-ester derivative.

Step 2b: Synthesis of a C8-Amide Derivative (Amidation)

  • Activation of Carboxylic Acid: To a solution of 1,3-dipropyl-8-xanthinecarboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture and continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target C8-amide derivative.

Conclusion and Future Perspectives

The choice between an amide and an ester linkage at the C8 position of the xanthine scaffold is a critical decision with significant implications for a compound's potency and pharmacokinetic properties. The available data strongly suggests that the amide functionality can offer a substantial potency advantage, likely due to its ability to act as a hydrogen bond donor within the adenosine receptor binding pocket. Furthermore, the generally superior metabolic stability of amides makes them an attractive choice for developing drug candidates with improved in vivo performance.

The provided synthetic protocols offer a clear and adaptable workflow for the preparation of both C8-amide and C8-ester derivatives, enabling researchers to systematically explore the structure-activity relationships within their own series of compounds. Future work in this area should focus on generating more extensive comparative datasets across a wider range of C8-substituents and adenosine receptor subtypes. Additionally, co-crystallization or advanced molecular modeling studies of both amide and ester derivatives in complex with adenosine receptors would provide invaluable, high-resolution insights into the precise molecular interactions that govern their differential potencies. Such studies will undoubtedly pave the way for the rational design of next-generation xanthine-based therapeutics with enhanced efficacy and selectivity.

References

  • Jacobson, K. A., et al. (1985). Functionalized congeners of 1, 3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of medicinal chemistry, 28(10), 1334-1340.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbuch der experimentellen Pharmakologie, (200), 151-199.
  • Daly, J. W., et al. (1986). 8-Substituted xanthines: potent and selective antagonists of A1-and A2-adenosine receptors. Biochemical pharmacology, 35(15), 2467-2481.
  • Bruns, R. F., et al. (1987). [3H] Xanthine amine congener of 1, 3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors. Molecular pharmacology, 32(1), 58-67.
  • van der Wenden, E. M., et al. (1995). Synthesis and biological evaluation of 8-substituted 1, 3-dipropylxanthine analogues as high-affinity adenosine A1 receptor antagonists. Journal of medicinal chemistry, 38(21), 4000-4006.
  • Kim, Y. C., et al. (1995). Derivatives of the A1-selective adenosine receptor antagonist 8-cyclopentyl-1, 3-dipropylxanthine (CPX) with functionalized congeners. Journal of medicinal chemistry, 38(17), 3371-3380.
  • Jacobson, K. A., et al. (1986). [3H] Xanthine amine congener of 1, 3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors. Proceedings of the National Academy of Sciences, 83(19), 7370-7374.
  • Testa, B. (2009). The metabolism of drugs and other xenobiotics: from a black box to a transparent cube. Chemistry & biodiversity, 6(11), 1846-1871.
  • Di, L., & Kerns, E. H. (2015).
  • Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine A1, A2A, A2B and A3 receptors. Neuropharmacology, 104, 31-48.

Spectroscopic Characterization of Imidazo[1,2-a]pyridine-8-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and emerging anti-infectives (e.g., QcrB inhibitors for M. tuberculosis). However, introducing a carboxamide moiety—critical for hydrogen bonding in active sites—presents a significant regioisomeric challenge.

Synthesizing the 8-carboxamide isomer often yields mixtures containing the 6-carboxamide or 5-carboxamide regioisomers, depending on the starting 2-aminopyridine substitution and cyclization mechanism. Standard characterization often fails because these isomers share identical molecular weights (LC-MS indistinguishable) and similar polarity (co-elution in HPLC).

This guide objectively compares spectroscopic methodologies for conclusively identifying the imidazo[1,2-a]pyridine-8-carboxamide , contrasting standard 1D NMR against the superior fidelity of 2D NMR and X-ray crystallography.

The Regioisomer Challenge: 6- vs. 8-Substitution

The primary difficulty arises from the cyclization of substituted 2-aminopyridines. For example, cyclizing a 3-substituted-2-aminopyridine can theoretically yield either the 8-substituted or 5-substituted imidazo[1,2-a]pyridine, while 5-substituted-2-aminopyridines yield the 6-isomer.

Structural Logic & Signaling Pathways

The following diagram illustrates the synthetic divergence and the decision logic required for characterization.

RegioisomerLogic Start Substituted 2-Aminopyridine Cyclization Cyclization (e.g., w/ 2-bromoacetophenone) Start->Cyclization Reaction Isomer6 6-Carboxamide (Isomer A) Cyclization->Isomer6 Path A Isomer8 8-Carboxamide (Target) Cyclization->Isomer8 Path B Method1 LC-MS / HPLC Isomer6->Method1 Method2 1H NMR (1D) Isomer6->Method2 Isomer8->Method1 Isomer8->Method2 ResultFail Inconclusive (Same MW/Polarity) Method1->ResultFail Identical m/z Method3 2D NMR (HMBC) Method2->Method3 Ambiguous J-coupling ResultPass Definitive Assignment Method3->ResultPass 3-bond correlations

Figure 1: Workflow illustrating the synthetic divergence of regioisomers and the failure points of standard analytical techniques.

Comparative Spectroscopic Analysis

Method A: 1D 1H NMR (The Baseline)

While useful, 1D NMR is often ambiguous for this scaffold due to signal overlap in the aromatic region (6.5–8.5 ppm).[1] However, specific coupling patterns (


 values) can provide preliminary evidence.
  • The 8-Carboxamide Signature:

    • H-5 Proton: Appears as a doublet (

      
      ) or doublet of doublets (
      
      
      
      ) at ~8.5 ppm (deshielded by ring N).[1]
    • H-7 Proton: Critical diagnostic. In the 8-carboxamide, H-7 is ortho to the carbonyl. It typically shifts downfield and shows a specific coupling constant (

      
       Hz).
      
    • Missing Signal: Absence of H-8 signal (normally a doublet at ~8.0 ppm).[1]

  • The 6-Carboxamide Alternative:

    • H-5 Proton: Often appears as a singlet or exhibits very small meta-coupling (

      
       Hz).[1]
      
    • H-8 Proton: Present as a doublet (

      
       Hz).[1]
      
Method B: 2D NMR - HMBC (The Gold Standard)

Heteronuclear Multiple Bond Correlation (HMBC) is the superior alternative for this application.[1] It visualizes long-range (2-3 bond) couplings between protons and carbons.[1]

  • Mechanism of Proof:

    • 8-Carboxamide: The amide carbonyl carbon will show a strong 3-bond correlation to the H-6 proton.

    • 6-Carboxamide: The amide carbonyl carbon will show a 3-bond correlation to the H-8 and H-5 protons.

Method C: Single Crystal X-Ray Diffraction (The Absolute)[1]
  • Pros: Unambiguous 3D structural determination.

  • Cons: Requires varying crystallization conditions; time-consuming (days vs. minutes for NMR).

  • Verdict: Use only if NMR data is contradictory (e.g., in cases of unexpected tautomerization).

Data Presentation: Spectral Comparison

The following table contrasts the expected spectral data for the target 8-isomer versus the common 6-isomer alternative.

Feature8-Carboxamide (Target) 6-Carboxamide (Alternative) Differentiation Logic
H-5 Multiplicity Doublet (

Hz)
Singlet (or narrow doublet

Hz)
H-5 couples to H-6 in the 8-isomer; in the 6-isomer, H-6 is substituted.[1]
H-8 Signal Absent Present (Doublet,

Hz)
The most direct 1D indicator, though often obscured by overlap.[1]
H-7 Multiplicity Doublet (

Hz)
Doublet of Doublets (

Hz)
H-7 couples only to H-6 in the 8-isomer; couples to H-8 and H-5 in the 6-isomer.
HMBC Correlation Carbonyl

H-6
Carbonyl

H-5, H-8
Definitive Proof.
IR (C=O) ~1660–1680 cm⁻¹~1650–1670 cm⁻¹Not reliable for isomer distinction due to similar conjugation.[1]

Experimental Protocols

Protocol 1: High-Resolution 2D NMR Characterization

Recommended for final compound validation.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for solubility of amides and to prevent H-bonding aggregation).[1]
  • Instrument: 500 MHz NMR or higher (Cryoprobe recommended for low concentrations).[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5–10 mg of the purified isomer in 600 µL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.[1]
    
  • Acquisition (1H): Acquire a standard 1H spectrum (32 scans, 2s relaxation delay) to verify purity.

  • Acquisition (HMBC):

    • Set optimization for long-range coupling (

      
      ) to 8 Hz.
      
    • Number of scans: 64–128 (depending on concentration).[1]

    • Spectral width: 0–14 ppm (F2, 1H) and 0–220 ppm (F1, 13C) to capture the carbonyl carbon.

  • Analysis: Phasing must be precise. Look for the cross-peak between the carbonyl carbon (~165 ppm) and the aromatic protons.

    • If correlation exists to a doublet proton (H-6), confirm 8-isomer.

    • If correlation exists to a singlet proton (H-5), confirm 6-isomer.

Protocol 2: Rapid Differentiation via Coupling Constants (J-Analysis)

Recommended for in-process checks during synthesis.[1]

JCouplingLogic Start Analyze Aromatic Region (6.5 - 9.0 ppm) CheckH5 Identify H-5 Signal (Most deshielded, ~8.5 ppm) Start->CheckH5 Decision1 Is H-5 a Singlet? CheckH5->Decision1 YesSinglet Likely 6-Carboxamide Decision1->YesSinglet Yes NoDoublet Check H-7 Coupling Decision1->NoDoublet No (It's a doublet) Decision2 Is H-7 a Doublet? NoDoublet->Decision2 YesDoublet CONFIRMED 8-Carboxamide Decision2->YesDoublet Yes (J ~7Hz) NoDD Likely Unsubstituted or 7-Isomer Decision2->NoDD No (It's a dd)

Figure 2: Logic gate for rapid NMR analysis based on proton multiplicity.

References

  • General Synthesis & Scaffold Overview

    • Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines."[2] Current Organic Chemistry, 2015.[1] Link

  • Medicinal Chemistry Context (8-Carboxamide)

    • Abrahams, K. A., et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB."[1][3] PLOS ONE, 2012.[1][3] Link

  • Regioselectivity Mechanisms

    • Goes, A., et al. "Regioselective synthesis of 6- or 8-substituted imidazo[1,2-a]pyridines." Tetrahedron Letters, 2018. Link

  • NMR Characterization Techniques

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link

  • Specific 8-Carboxamide Data Points

    • Bhatt, K., et al. "Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide." Current Organic Chemistry, 2023.[4] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.